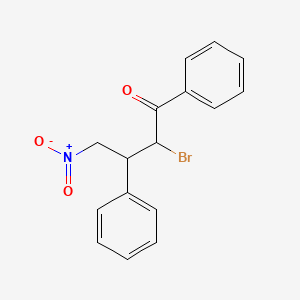![molecular formula C21H31O7- B14632596 4-[(3,16-Dimethyl-2,5-dioxo-1-oxacyclohexadec-3-en-6-yl)oxy]-4-oxobutanoate CAS No. 56448-14-7](/img/structure/B14632596.png)
4-[(3,16-Dimethyl-2,5-dioxo-1-oxacyclohexadec-3-en-6-yl)oxy]-4-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(3,16-Dimethyl-2,5-dioxo-1-oxacyclohexadec-3-en-6-yl)oxy]-4-oxobutanoate is a complex organic compound characterized by its unique molecular structure. This compound contains a total of 60 bonds, including 28 non-hydrogen bonds, 5 multiple bonds, 5 rotatable bonds, 5 double bonds, 1 carboxylic acid group, 2 ester groups, 1 ketone group, and 1 hydroxyl group . The molecular formula consists of 32 hydrogen atoms, 21 carbon atoms, and 7 oxygen atoms .
Métodos De Preparación
The synthesis of 4-[(3,16-Dimethyl-2,5-dioxo-1-oxacyclohexadec-3-en-6-yl)oxy]-4-oxobutanoate involves several steps, typically starting with the preparation of the core cyclohexadecene structure. This is followed by the introduction of the dimethyl groups and the formation of the ester and ketone functionalities. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Análisis De Reacciones Químicas
4-[(3,16-Dimethyl-2,5-dioxo-1-oxacyclohexadec-3-en-6-yl)oxy]-4-oxobutanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form additional ketone or carboxylic acid groups.
Reduction: Reduction reactions can convert ketone groups to alcohols.
Substitution: The ester and hydroxyl groups can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions.
Aplicaciones Científicas De Investigación
4-[(3,16-Dimethyl-2,5-dioxo-1-oxacyclohexadec-3-en-6-yl)oxy]-4-oxobutanoate has several scientific research applications:
Chemistry: It is used as a model compound to study reaction mechanisms and the effects of different functional groups on reactivity.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a biochemical probe.
Medicine: Research is conducted to explore its potential therapeutic effects and its role in drug development.
Mecanismo De Acción
The mechanism of action of 4-[(3,16-Dimethyl-2,5-dioxo-1-oxacyclohexadec-3-en-6-yl)oxy]-4-oxobutanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact pathways involved depend on the specific biological context and the presence of other interacting molecules .
Comparación Con Compuestos Similares
4-[(3,16-Dimethyl-2,5-dioxo-1-oxacyclohexadec-3-en-6-yl)oxy]-4-oxobutanoate can be compared with other similar compounds, such as:
4-[(3,16-Dimethyl-2,5-dioxo-1-oxacyclohexadec-3-en-6-yl)oxy]-4-oxopentanoate: Similar structure but with an additional carbon in the oxoalkanoate chain.
4-[(3,16-Dimethyl-2,5-dioxo-1-oxacyclohexadec-3-en-6-yl)oxy]-4-oxobutanoic acid: Similar structure but with a carboxylic acid group instead of an ester group. These comparisons highlight the unique structural features and reactivity of this compound.
Propiedades
Número CAS |
56448-14-7 |
|---|---|
Fórmula molecular |
C21H31O7- |
Peso molecular |
395.5 g/mol |
Nombre IUPAC |
4-[(3,16-dimethyl-2,5-dioxo-1-oxacyclohexadec-3-en-6-yl)oxy]-4-oxobutanoate |
InChI |
InChI=1S/C21H32O7/c1-15-14-17(22)18(28-20(25)13-12-19(23)24)11-9-7-5-3-4-6-8-10-16(2)27-21(15)26/h14,16,18H,3-13H2,1-2H3,(H,23,24)/p-1 |
Clave InChI |
JERFBNZLFDZJGI-UHFFFAOYSA-M |
SMILES canónico |
CC1CCCCCCCCCC(C(=O)C=C(C(=O)O1)C)OC(=O)CCC(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1-Dimethoxy-1,2-dihydronaphtho[1,8-bc]silole](/img/structure/B14632515.png)
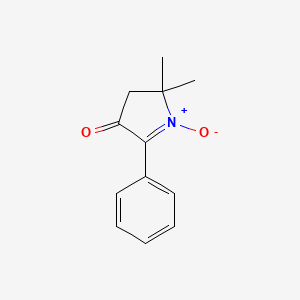
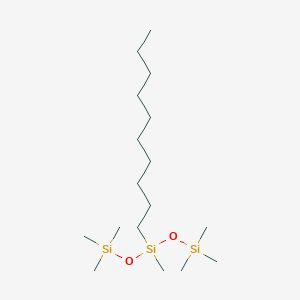
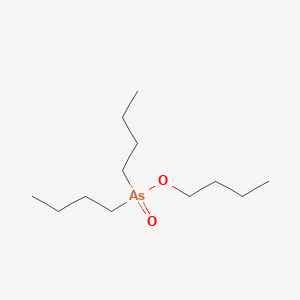

![Acetic acid, 2,2'-[(1-tetradecyl-1,2-ethanediyl)bis(oxy)]bis-](/img/structure/B14632569.png)

![1-methyl-4-[(E)-3-phenylprop-2-enoxy]benzene](/img/structure/B14632573.png)
![3-{3-Methoxy-4-[(trimethylsilyl)oxy]phenyl}prop-2-enoic acid](/img/structure/B14632585.png)
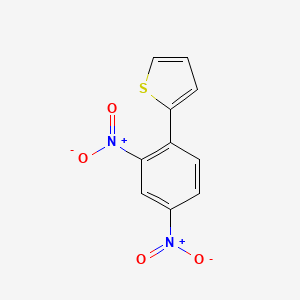
mercury](/img/structure/B14632593.png)
![5-[(5,6-Dichloropyridazin-4-yl)sulfanyl]pyridazin-4-amine](/img/structure/B14632597.png)

